N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, also known as Edonerpic, is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
Edonerpic exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . The accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .
Biochemical Pathways
It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease . The compound’s neuroprotective properties and its ability to promote neurite outgrowth suggest that it may influence pathways related to neuronal survival and growth .
Result of Action
The primary result of Edonerpic’s action is the prevention of neurodegeneration induced by the Amyloid-beta protein . This leads to a decrease in the progression of Alzheimer’s disease. Additionally, the compound promotes neurite outgrowth, which could contribute to the restoration of neuronal connections in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide typically involves the reaction of 1-benzothiophen-5-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The structural complexity of the compound makes it suitable for use in the synthesis of advanced materials, including organic semiconductors and polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide: This compound shares a similar benzothiophene core but differs in the substituent groups attached to the amide nitrogen.
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: Another benzothiophene derivative with potential biological activity.
Uniqueness
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is unique due to its specific structural features, including the diphenylacetamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOGDOXPYFJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.